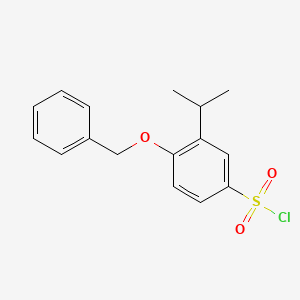

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride

Description

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzyloxy group, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring

Properties

IUPAC Name |

4-phenylmethoxy-3-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c1-12(2)15-10-14(21(17,18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOZIWXRYBLRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

- Reactants : The key starting material is 4-(benzyloxy)-3-isopropylbenzene or its close analogs.

- Sulfonating Agent : Chlorosulfonic acid (ClSO3H) is used as the sulfonyl chloride source.

- Catalysts/Additives : Inorganic salts such as sodium sulfate (Na2SO4), potassium sulfate (K2SO4), or magnesium sulfate (MgSO4) are added to suppress side reactions and improve yield.

- Temperature Control : The reaction is conducted at low temperatures, typically between 5°C and 45°C, to enhance selectivity and reduce by-products.

- Reaction Time : Sulfonation and chlorosulfonation proceed over 0.1 to 10 hours depending on scale and conditions.

Stepwise Procedure

| Step | Description | Conditions & Notes |

|---|---|---|

| 1 | Add 4-(benzyloxy)-3-isopropylbenzene and inorganic salt catalyst to the reaction vessel. | Example: 72 g substrate, 3.6–7.2 g Na2SO4 or equivalent. |

| 2 | Cool the mixture in an ice bath to maintain temperature below 15–20°C. | Temperature controlled between 5–45°C depending on step. |

| 3 | Slowly add chlorosulfonic acid dropwise over 2.5–3.5 hours under stirring. | Typical amount: ~216–228 g per 72 g substrate. |

| 4 | Maintain the reaction mixture at 15–25°C for 1–3 hours for completion of sulfonation. | Heat preservation step to ensure full conversion. |

| 5 | Quench the reaction by slowly adding the sulfonated mixture into ice water with stirring. | Ice-water precipitation to separate the product. |

| 6 | Allow the mixture to stand for 30 minutes for phase separation. | Organic layer containing product is collected. |

| 7 | Isolate and dry the organic layer to obtain 4-(benzyloxy)-3-isopropylbenzenesulfonyl chloride. | Yields reported up to 95–100% in analogous systems. |

Mechanistic Insights

- The isopropyl group exerts steric hindrance that favors para-substitution during sulfonation.

- Inorganic salts act to inhibit side reactions such as sulfoxide formation, improving selectivity.

- Low temperature and slow addition of chlorosulfonic acid reduce exothermic runaway and side product formation.

Though specific data on 4-(benzyloxy)-3-isopropylbenzenesulfonyl chloride is limited, closely related compounds like 4-isopropylbenzenesulfonyl chloride have been studied extensively, providing a strong foundation for preparation methodology.

| Catalyst (Inorganic Salt) | Reaction Temp (°C) | Chlorosulfonic Acid (g) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium sulfate (Na2SO4) | 10–20 | 216.2 | 4.5 (adding + holding) | 96.4 | Ice-water precipitation method |

| Potassium sulfate (K2SO4) | 15–20 | 225.0 | 4.5 | 95.0–97.0 | Similar yield, slightly higher temp |

| Magnesium sulfate (MgSO4) | 15–25 | 228.0 | 5.5 | 96.2 | Slightly longer reaction time |

These yields represent the sulfonyl chloride product purity and efficiency under optimized industrial conditions.

- High Yield and Purity : Achieving up to 100% yield in some cases with minimal by-products.

- One-step Low-Temperature Process : Simplifies operation and shortens production cycle.

- Reduced Environmental Impact : Use of inorganic salts reduces toxic by-products and waste acid pollution.

- Cost Efficiency : Avoids expensive and toxic inorganic acid chlorides such as phosphorus oxychloride.

- Scalability : Suitable for industrial-scale synthesis due to straightforward reaction setup and isolation.

The preparation of 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is effectively achieved by chlorosulfonation of the corresponding substituted benzene using chlorosulfonic acid in the presence of inorganic salt catalysts under controlled low-temperature conditions. The process benefits from high yields, improved selectivity, and environmentally friendlier operation compared to older methods. The product is isolated by ice-water precipitation, providing a high-purity sulfonyl chloride intermediate suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The benzyloxy and isopropyl groups can undergo oxidation or reduction under appropriate conditions, altering the overall structure and reactivity of the compound.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or thiols.

Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17ClO3S

- Molecular Weight : Approximately 334.82 g/mol

- Appearance : Clear to yellow liquid

- Functional Group : Sulfonyl chloride

The presence of the sulfonyl chloride functional group contributes to its reactivity, allowing it to act as a versatile building block in organic synthesis.

Synthetic Applications

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is primarily used for:

- Synthesis of 4-Aryl-3,4-Dihydropyrimidine-5-Carboxylates (DHPMs) : This compound serves as a precursor in the preparation of DHPMs, which are known for their biological activity, including potential anti-cancer properties.

- Polymer Chemistry : It can be utilized in reactions with resin systems to determine the loading of polymer-bound acids, facilitating the development of new materials with tailored properties.

Medicinal Chemistry

While specific biological activity data for 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is limited, compounds with similar structures have been investigated for their pharmacological effects. Notably:

- Drug Development : Sulfonyl chlorides are often precursors in the synthesis of various pharmaceuticals, including anti-inflammatory agents and other therapeutic compounds. The benzyloxy group may enhance lipophilicity, potentially improving bioavailability and efficacy.

- Kynurenin-3-Hydroxylase Inhibitors : Compounds structurally related to 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride have shown promise as inhibitors for kynurenin-3-hydroxylase, which is relevant in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the biological activity of target molecules, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)benzyl chloride: Similar structure but lacks the sulfonyl chloride group.

4-(Benzyloxy)benzenesulfonyl chloride: Similar but without the isopropyl group.

3-Isopropylbenzenesulfonyl chloride: Lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both benzyloxy and isopropyl groups, along with the sulfonyl chloride, allows for a diverse range of chemical transformations and interactions with biological molecules.

Biological Activity

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is a sulfonyl chloride compound with the molecular formula CHClOS and a molecular weight of approximately 334.82 g/mol. This compound features a benzyloxy group and an isopropyl group attached to a benzene ring, contributing to its unique chemical properties and potential biological activities. Despite limited direct studies on its biological activity, insights can be drawn from related compounds and the structural characteristics of sulfonyl chlorides.

The compound appears as a clear to yellow liquid and is characterized by its reactivity due to the sulfonyl chloride functional group. This reactivity makes it valuable in various chemical syntheses, particularly in the preparation of biologically active molecules.

Biological Activity Overview

While specific biological activity data for 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is scarce, similar compounds have been investigated for their pharmacological effects. Sulfonyl chlorides are often precursors in drug synthesis, especially in developing anti-inflammatory agents and other pharmaceuticals. The presence of the benzyloxy group may enhance lipophilicity, potentially affecting bioavailability and activity.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Isopropylbenzenesulfonyl chloride | CHClOS | Lacks benzyloxy group; simpler structure |

| 4-(Chlorosulfonyl)phenol | CHClOS | Contains a hydroxyl group instead of benzyloxy |

| 4-(Benzyloxy)benzenesulfonyl chloride | CHClOS | Similar benzyloxy structure but different substituents |

| 4-Bromo-3-methylbenzene-1-sulfonyl chloride | CHBrOS | Contains a bromo substituent instead of isopropyl |

The mechanism of action for 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride remains largely uncharacterized in scientific literature. However, sulfonyl chlorides generally react with nucleophiles, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity. The reactivity profile suggests potential interactions with various biomolecules, possibly influencing enzymatic pathways or cellular processes.

Case Studies and Research Findings

Research into related compounds provides context for understanding potential biological activities:

- 4-Chloromethylbiphenyl was tested for biological activity in various assays, including mutagenicity tests and DNA repair assays, showing significant activity in several systems . While not directly related to 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride, these findings indicate that structural analogs may possess similar biological properties.

- Pharmacological Applications : Compounds with sulfonamide functionalities have been widely studied for their anti-inflammatory and antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis . This pathway could hypothetically be influenced by derivatives of 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride.

Q & A

Q. What are the recommended safety protocols for handling 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Use impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and protective lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised in high-concentration environments .

- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture or heat sources .

- Handling : Conduct reactions in a fume hood with proper ventilation. Neutralize spills with sodium bicarbonate or inert adsorbents.

Q. What synthetic routes are commonly employed to prepare 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride?

Methodological Answer:

-

Chlorination of Sulfonic Acids : React the corresponding sulfonic acid with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Pyridine is often added to neutralize HCl byproducts (e.g., 1.5 equivalents of sulfonyl chloride to substrate, as in ).

-

Typical Conditions :

Reagent Molar Ratio Solvent Temperature Reaction Time SOCl₂ 2–3 equiv Toluene Reflux (110°C) 4–6 hours -

Purification : Isolate via vacuum distillation or recrystallization (e.g., hexane/ethyl acetate mixtures).

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer:

- Stoichiometry : Use excess chlorinating agent (2–3 equivalents) to drive the reaction to completion.

- Moisture Control : Employ molecular sieves or anhydrous solvents (e.g., dried toluene) to suppress hydrolysis .

- Temperature : Maintain reflux conditions (110°C) for efficient activation. Lower temperatures (0–5°C) may reduce side reactions during sensitive steps.

- Validation : Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or FT-IR for S=O stretching (~1370 cm⁻¹).

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) should show molecular ion [M]⁺ (calculated m/z ~342.8 for C₁₆H₁₇ClO₃S). Compare fragmentation patterns to NIST reference data (e.g., ).

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

Q. How do substituents (isopropyl/benzyloxy) influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The bulky isopropyl group at the 3-position hinders nucleophilic attack, requiring longer reaction times or elevated temperatures.

- Electronic Effects : The benzyloxy group at the 4-position is electron-donating, directing electrophiles to the ortho/para positions.

- Computational Modeling : Use density functional theory (DFT) to map electrostatic potential surfaces and predict regioselectivity.

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Recrystallization : Repurify the compound using solvents like dichloromethane/hexane to eliminate impurities affecting melting points .

- Cross-Validation : Compare NMR/MS data with independently synthesized batches. For thermal stability, use differential scanning calorimetry (DSC) to measure decomposition onset temperatures.

- Collaborative Studies : Share samples with external labs to verify reproducibility under standardized conditions (e.g., ISO/IEC 17025 protocols).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.